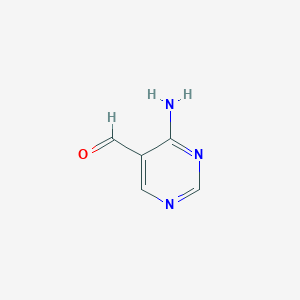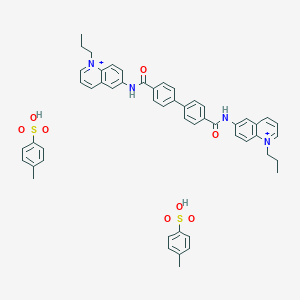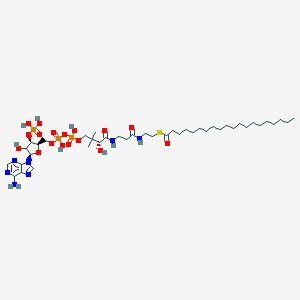
4-Aminopyrimidin-5-carbaldehyd
Übersicht
Beschreibung
4-Aminopyrimidine-5-carbaldehyde is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Wissenschaftliche Forschungsanwendungen
4-Aminopyrimidine-5-carbaldehyde has diverse applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and as a building block for biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
Target of Action
4-Aminopyrimidine-5-carbaldehyde is a compound that has been identified to have inhibitory activity against VEGFR-2 kinase . VEGFR-2, also known as KDR/Flk-1, is a trans-membrane tyrosine kinase receptor that regulates the formation of blood and lymphatic vessels . It plays a principal role in mediating VEGF-induced responses and particularly regulates vascular development as well as tumor angiogenesis .
Mode of Action
The mode of action of 4-Aminopyrimidine-5-carbaldehyde involves the inhibition of methionine biosynthesis and the secretion of hydrolytic enzymes . This compound is cross-resistant, but shows no cross-resistance with other fungicide groups . Sensitivity monitoring studies over several years have shown that there is a medium resistance risk of Botrytis and Venturia to this compound .
Biochemical Pathways
4-Aminopyrimidine-5-carbaldehyde is involved in the synthesis of fused pyrimidines, including pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, pyrazolo-[3,4-d]pyrimidines, quinazolines, pyrimido[4,5,6-de]quinazolines, thieno[2,3-d]pyrimidines, pyrrolo[2,3-d]pyrimidines, cyclopenta[d]-pyrimidines, pyrimido[4,5-b]azepines, and pyrimido[4,5-b]quinolines . These compounds are known to have a wide spectrum of biological activity .
Result of Action
The 4-Aminopyrimidine-5-carbaldehyde oxime derivatives have been found to exhibit antiproliferative activity against cancer cells, causing cell accumulation at the G2/M phase of the cell cycle and preventing cells from entering mitosis . This indicates that the compound can effectively inhibit cell division and growth, which is a crucial aspect of its potential use in cancer treatment.
Biochemische Analyse
Biochemical Properties
4-Aminopyrimidine-5-carbaldehyde plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. One notable interaction is with aminopyrimidine aminohydrolase, an enzyme involved in thiamine metabolism . This enzyme catalyzes the hydrolysis of 4-amino-5-aminomethyl-2-methylpyrimidine, a reaction crucial for thiamine salvage pathways. Additionally, 4-Aminopyrimidine-5-carbaldehyde has been studied for its potential as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis .
Cellular Effects
4-Aminopyrimidine-5-carbaldehyde affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the proliferation of non-small cell lung cancer cells by targeting epidermal growth factor receptor (EGFR) mutations . This inhibition leads to the down-regulation of EGFR-mediated signaling pathways and promotes apoptosis in cancer cells. Furthermore, 4-Aminopyrimidine-5-carbaldehyde influences cellular metabolism by interacting with enzymes involved in pyrimidine biosynthesis .
Molecular Mechanism
The molecular mechanism of 4-Aminopyrimidine-5-carbaldehyde involves its binding interactions with biomolecules and its role as an enzyme inhibitor. It binds to the active site of VEGFR-2, inhibiting its kinase activity and preventing the downstream signaling required for angiogenesis . Additionally, 4-Aminopyrimidine-5-carbaldehyde interacts with aminopyrimidine aminohydrolase, facilitating the hydrolysis of thiamine derivatives . These interactions highlight its potential as a therapeutic agent in cancer treatment and metabolic disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Aminopyrimidine-5-carbaldehyde have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur in the presence of oxidizing agents . Long-term studies have shown that 4-Aminopyrimidine-5-carbaldehyde maintains its inhibitory effects on VEGFR-2 and EGFR over extended periods, suggesting its potential for sustained therapeutic applications .
Dosage Effects in Animal Models
The effects of 4-Aminopyrimidine-5-carbaldehyde vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth by targeting VEGFR-2 and EGFR pathways without causing significant toxicity . At higher doses, adverse effects such as cytotoxicity and disruption of normal cellular functions have been observed . These findings underscore the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
4-Aminopyrimidine-5-carbaldehyde is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. It interacts with enzymes such as aminopyrimidine aminohydrolase, which plays a role in the salvage pathway of thiamine metabolism . This interaction affects the levels of thiamine derivatives and influences metabolic flux within cells. Additionally, 4-Aminopyrimidine-5-carbaldehyde’s role as a VEGFR-2 inhibitor impacts angiogenesis-related metabolic pathways .
Transport and Distribution
Within cells and tissues, 4-Aminopyrimidine-5-carbaldehyde is transported and distributed through interactions with specific transporters and binding proteins. Its distribution is influenced by its chemical properties, such as solubility and stability . The compound’s localization within tissues is crucial for its therapeutic effects, as it needs to reach target sites such as tumor cells and angiogenic vessels to exert its inhibitory actions .
Subcellular Localization
The subcellular localization of 4-Aminopyrimidine-5-carbaldehyde is essential for its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in pyrimidine metabolism and signaling pathways . Post-translational modifications and targeting signals may direct 4-Aminopyrimidine-5-carbaldehyde to specific cellular compartments, enhancing its efficacy in inhibiting VEGFR-2 and EGFR .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-aminopyrimidine-5-carbaldehyde involves the chloroformylation of pyrimidine oxo derivatives using the Vilsmeier–Haack reagent, followed by substitution of the chlorine atom in position 4 of the pyrimidine ring with an amino group . Another approach includes the formylation of 6-aminopyrimidines, which leads to the formation of 4-aminopyrimidin-4(3H)-one-5-carboxaldehydes .
Industrial Production Methods: Industrial production methods for 4-aminopyrimidine-5-carbaldehyde typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Aminopyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-aminopyrimidine-5-carboxylic acid.
Reduction: Formation of 4-aminopyrimidine-5-methanol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
4-Aminopyrimidine-5-carbaldehyde can be compared with other similar compounds, such as:
4-Aminopyrimidine-5-carboxylic acid: This compound is an oxidized form of 4-aminopyrimidine-5-carbaldehyde and has different reactivity and applications.
4-Aminopyrimidine-5-methanol: This is a reduced form of the compound and has distinct chemical properties and uses.
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde:
The uniqueness of 4-aminopyrimidine-5-carbaldehyde lies in its specific functional groups, which allow for diverse chemical transformations and applications in various fields.
Eigenschaften
IUPAC Name |
4-aminopyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c6-5-4(2-9)1-7-3-8-5/h1-3H,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZKNPQAPGGAFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90459326 | |
| Record name | 4-aminopyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16357-83-8 | |
| Record name | 4-aminopyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-aminopyrimidine-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-Aminopyrimidine-5-carbaldehyde a valuable building block in organic synthesis?
A1: 4-Aminopyrimidine-5-carbaldehyde serves as a crucial intermediate in synthesizing substituted pyrido[2,3-d]pyrimidines. This compound readily undergoes condensation reactions with various aromatic ketones in the presence of potassium carbonate (K₂CO₃) and a catalytic amount of potassium iodide (KI) in acetone. This reaction yields a series of 7-substituted pyrido[2,3-d]pyrimidine derivatives [, ]. This class of compounds exhibits promising biological activities, including antimicrobial and antioxidant properties [].
Q2: How are the newly synthesized pyrido[2,3-d]pyrimidine derivatives characterized?
A2: Researchers employ a combination of spectroscopic techniques to elucidate the structure of these derivatives. Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. Nuclear Magnetic Resonance (¹H NMR) spectroscopy reveals the arrangement of hydrogen atoms within the molecule, offering insights into its structure. Additionally, mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern, further confirming the identity of the synthesized compounds [, ].
Q3: Have any computational studies been conducted on 4-Aminopyrimidine-5-carbaldehyde derivatives?
A3: Yes, researchers have explored the potential of 4-Aminopyrimidine-5-carbaldehyde oximes as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors []. Quantitative Structure-Activity Relationship (QSAR) studies, utilizing algorithms like Genetic Algorithm-Multiple Linear Regressions (GA-MLR) and Genetic Algorithm-Support Vector Machine (GA-SVM), have been employed to understand the relationship between the structure of these derivatives and their inhibitory activity against VEGFR-2 [, ]. This research paves the way for designing more potent and selective VEGFR-2 inhibitors with potential applications in various therapeutic areas.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Propenoic acid, 2-[ethyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester](/img/structure/B100422.png)

![methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B100425.png)





![Bicyclo[2.2.2]oct-7-ene-2,5-dione](/img/structure/B100438.png)

